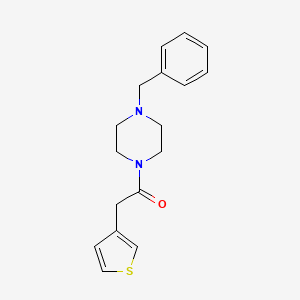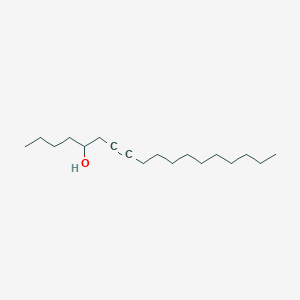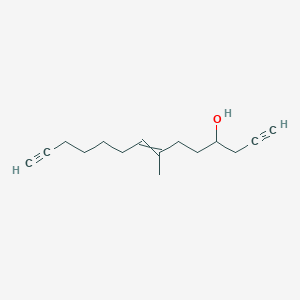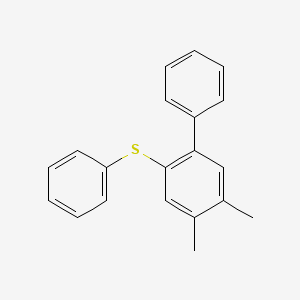
4,5-Dimethyl-2-(phenylsulfanyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-2-(phenylsulfanyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with two methyl groups at the 4 and 5 positions and a phenylsulfanyl group at the 2 position. Biphenyl derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(phenylsulfanyl)-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Methyl Groups: The methyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol derivative and a suitable leaving group on the biphenyl core.
Industrial Production Methods
Industrial production of 4,5-Dimethyl-2-(phenylsulfanyl)-1,1’-biphenyl may involve large-scale batch or continuous flow processes. The key steps include:
Catalytic Coupling Reactions: Utilizing palladium or nickel catalysts for efficient coupling reactions.
Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dimethyl-2-(phenylsulfanyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding the corresponding biphenyl derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Biphenyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-2-(phenylsulfanyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 4,5-Dimethyl-2-(phenylsulfanyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dimethyl-1,1’-biphenyl: Lacks the phenylsulfanyl group, resulting in different chemical and biological properties.
2-Phenylsulfanyl-1,1’-biphenyl: Lacks the methyl groups, which may affect its reactivity and applications.
4,5-Dimethyl-2-(methylsulfanyl)-1,1’-biphenyl: Contains a methylsulfanyl group instead of a phenylsulfanyl group, leading to variations in its chemical behavior.
Uniqueness
4,5-Dimethyl-2-(phenylsulfanyl)-1,1’-biphenyl is unique due to the presence of both methyl and phenylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
648436-29-7 |
|---|---|
Molekularformel |
C20H18S |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
1,2-dimethyl-4-phenyl-5-phenylsulfanylbenzene |
InChI |
InChI=1S/C20H18S/c1-15-13-19(17-9-5-3-6-10-17)20(14-16(15)2)21-18-11-7-4-8-12-18/h3-14H,1-2H3 |
InChI-Schlüssel |
BAGYMIVTLXJSCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)SC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one](/img/structure/B12610995.png)
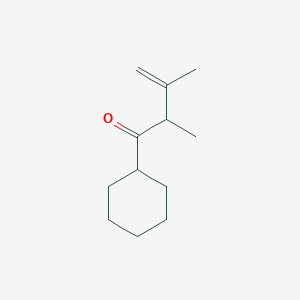

![3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B12611005.png)
![8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B12611012.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-fluoro-2-hydroxybenzamide](/img/structure/B12611014.png)
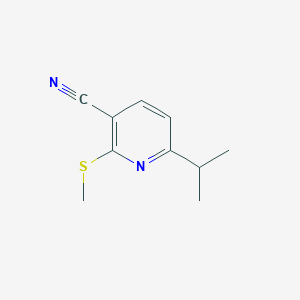
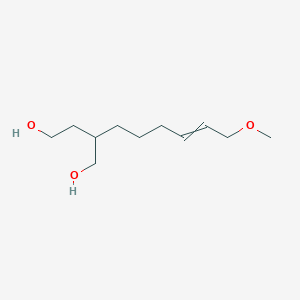
![3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid](/img/structure/B12611039.png)
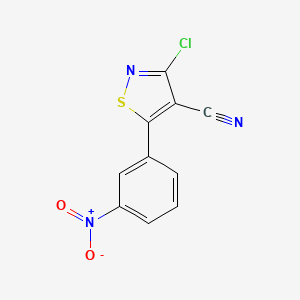
![1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one](/img/structure/B12611047.png)
